![molecular formula C14H14N4O2 B6140211 N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B6140211.png)
N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Overview
Description
N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APHC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APHC belongs to the class of hydrazones, which are known for their diverse biological activities.
Scientific Research Applications
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, is part of a broader class of N-heterocycles with immense therapeutic potential. Recent advances in multicomponent reactions (MCRs) have facilitated the synthesis of pyrazole derivatives with significant bioactivities. Such derivatives have shown a wide range of biological activities, including antibacterial, anticancer, antifungal, antioxidant, α-glucosidase and α-amylase inhibitory, anti-inflammatory, antimycobacterial, and antimalarial properties. The analytical data, synthetic mechanisms, and molecular docking simulations of these derivatives have been extensively studied and organized to facilitate comparison and underscore key points in research (Becerra et al., 2022).
Pyrazole Derivatives in Cancer Research
Pyrazoline derivatives, such as N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, have been extensively researched for their anticancer properties. Numerous studies have synthesized pyrazoline derivatives to demonstrate their potent biological effects. These compounds have shown promising applications in cancer treatment, making them a focal point for pharmaceutical chemistry. The synthesis of these derivatives under various conditions, including microwave conditions, and their potential physical and chemical properties, like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities, have been documented (Sheetal et al., 2018).
Pyrazoline in Monoamine Oxidase Inhibition
Pyrazoline derivatives are recognized as a promising scaffold for the inhibition of Monoamine oxidase (MAO), a key enzyme in the brain's neurotransmitter metabolism. The structure-activity relationship, the structural requirement for enzyme interaction, and the effect of chirality on the pyrazoline nucleus towards MAO-A and MAO-B have been extensively studied. The derivatives of pyrazolines have proven to be versatile pharmacophores for the inhibition of MAO, providing crucial insights into the development of new therapeutic agents (Mathew et al., 2013).
Applications in Anti-Inflammatory and Antiviral Drug Design
Pyrazole scaffolds, including N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, are central to anti-inflammatory and antiviral drug design. Their broad-spectrum range of biological and pharmacological uses has encouraged the design of novel pyrazole analogues and the exploration of various potencies of these heterocycles. Pyrazole scaffolds have been successful as anti-viral and anti-inflammatory therapeutic agents against multiple targets. The incorporation of pyrazole with other pharmacophores in a molecule could lead to the development of novel potent therapeutic agents, further aiding in designing potent lead molecules (Karati et al., 2022).
properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-2-4-10-5-3-6-11(13(10)19)9-16-18-14(20)12-7-8-15-17-12/h2-3,5-9,19H,1,4H2,(H,15,17)(H,18,20)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBMBRFRSQSADI-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=NN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=NN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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